2-Oxotetrahydrofuran-3-sulfonamide
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Overview
Description
2-Oxotetrahydrofuran-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound is characterized by the presence of a sulfonamide group attached to a tetrahydrofuran ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxotetrahydrofuran-3-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . The nucleophilic attack by the amine on the sulfonyl chloride results in the formation of the sulfonamide bond. The reaction conditions often include the use of organic or inorganic bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, is carried out using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxotetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Scientific Research Applications
2-Oxotetrahydrofuran-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxotetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N-sulfonyl homoserine lactone derivatives: These compounds share a similar sulfonamide group and have been studied for their quorum sensing inhibitory activities.
Amino-oxetanes: These compounds are structurally similar and are used as bioisosteres for amides.
Uniqueness
2-Oxotetrahydrofuran-3-sulfonamide is unique due to its specific structural features, including the tetrahydrofuran ring and the sulfonamide group. These features impart distinct chemical and biological properties that differentiate it from other sulfonamides and related compounds .
Properties
Molecular Formula |
C4H7NO4S |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
2-oxooxolane-3-sulfonamide |
InChI |
InChI=1S/C4H7NO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2,(H2,5,7,8) |
InChI Key |
YRBZDAJIMOOVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1S(=O)(=O)N |
Origin of Product |
United States |
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